6-Bromo-3-fluoroisoquinoline
Overview
Description
6-Bromo-3-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that isoquinolines, a class of compounds to which 6-bromo-3-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
Fluorinated isoquinolines, which include this compound, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often cause unique bioactivities due to their electrostatic and steric effects .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . Its log Kp value for skin permeation is -5.39 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 2.19 to 3.56 . These properties suggest that this compound has good bioavailability.
Result of Action
Fluorinated isoquinolines, which include this compound, are known to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interactions between this compound and these biomolecules are often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the complex and influence the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can modulate the expression of certain genes, thereby affecting the overall cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may diminish over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal or beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, thereby influencing its activity and function. The transport and distribution of this compound are critical factors that determine its overall efficacy and impact in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can modulate various biochemical processes .
Properties
IUPAC Name |
6-bromo-3-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZAXDBPZEAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729331 | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891785-30-1 | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=891785-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.